2-Chloro-4-(trifluoromethyl)phenylsulfanylacetic acid is an organic compound characterized by the presence of a sulfanyl group attached to an acetic acid moiety, with a chloro and trifluoromethyl substituent on the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to its unique structural features.
This compound belongs to the class of sulfanylacetic acids, which are organic compounds that contain a sulfanyl group (-S-) linked to an acetic acid functional group. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, often enhances the biological activity and reactivity of these compounds, making them valuable in medicinal chemistry.
The synthesis of 2-chloro-4-(trifluoromethyl)phenylsulfanylacetic acid can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions.
The reaction generally proceeds via nucleophilic substitution, where the sulfanyl group replaces a leaving group in the chloroacetic acid, resulting in the formation of the desired product. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
2-Chloro-4-(trifluoromethyl)phenylsulfanylacetic acid can undergo various chemical reactions:
These reactions are typically facilitated by using appropriate reagents and conditions that favor the desired transformation while minimizing side reactions.
The mechanism of action for 2-chloro-4-(trifluoromethyl)phenylsulfanylacetic acid involves its interaction with biological targets, such as enzymes or receptors, influencing their activity:
Experimental studies have shown that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects .
Relevant data on physical properties can be found in safety data sheets and chemical databases .
2-Chloro-4-(trifluoromethyl)phenylsulfanylacetic acid has potential applications in:
This compound represents a valuable addition to the repertoire of synthetic organic chemicals with diverse applications across various scientific fields.
The installation of the trifluoromethyl group at the para-position of chlorinated benzene rings is a critical initial step in synthesizing the target compound’s aromatic precursor. Two dominant strategies exist: copper-mediated cross-coupling and radical pathways.
Copper-mediated approaches typically utilize 2-chloro-4-iodophenylboronic acid ( [8]) and CF₃ sources like TMSCF₃ or NaSO₂CF₃. This method proceeds via a Cu(I)/Cu(III) catalytic cycle, where the copper complex oxidatively adds to the aryl halide, followed by transmetalation with the CF₃ source. Yields range from 60–75% but require elevated temperatures (80–100°C) and ligands like phenanthroline to stabilize the copper species [8].
Radical trifluoromethylation employs photoredox catalysis or n-Bu₃SnH/AIBN systems to generate •CF₃ radicals from precursors such as Umemoto’s reagent. These radicals add efficiently to electron-deficient aryl chlorides, proceeding under milder conditions (25–50°C). Recent advances using Ru(bpy)₃Cl₂ as a photocatalyst achieve 85% yields for 2-chloro-4-(trifluoromethyl)benzene derivatives but necessitate inert atmospheres and specialized light sources [9].
Table 1: Comparison of Trifluoromethylation Methods
Method | Reagents | Yield Range | Temperature | Key Advantages/Limitations |
---|---|---|---|---|
Copper-Mediated | Ar-I/CuI/TMSCF₃ | 60–75% | 80–100°C | Ligand-dependent; moderate yields |
Photoredox Catalysis | Ru(bpy)₃Cl₂/Umemoto | 80–85% | 25–40°C | High yields; requires specialized equipment |
Tin Hydride-Mediated | n-Bu₃SnH/AIBN | 70–78% | 50–70°C | Toxic reagents; operational complexity |
The ortho-chloro substituent significantly influences reactivity: its electron-withdrawing nature enhances electrophilic radical addition but promotes protodeboronation in copper-catalyzed routes [8].
Forming the C–S bond between the aromatic core and the acetic acid moiety employs either nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
SNAr leverages the ortho-chloro substituent’s activation by the para-trifluoromethyl group. Treatment of 2-chloro-4-(trifluoromethyl)iodobenzene with thioglycolic acid in DMF at 60°C, using K₂CO₃ as a base, achieves 65–80% yields. The reaction proceeds via a Meisenheimer complex, where the electron-deficient aryl halide undergoes attack by the thiolate anion (generated in situ). Polar aprotic solvents like DMF accelerate kinetics 3-fold compared to THF [4] [10].
Palladium-catalyzed C–S coupling offers an alternative for sterically hindered substrates. Using Pd(OAc)₂/Xantphos as a catalyst system, aryl bromides couple with protected thioglycolates (e.g., tert-butyl esters) in toluene at 90°C. Yields exceed 90% with minimal homocoupling byproducts. This method avoids strong bases, making it compatible with acid-sensitive functional groups [9].
Table 2: Thioether Bond Formation Approaches
Method | Conditions | Yield | Functional Group Tolerance |
---|---|---|---|
SNAr (K₂CO₃/DMF) | 60°C, 12 h | 65–80% | Low (base-sensitive groups) |
Pd-Catalyzed (Pd(OAc)₂/Xantphos) | Toluene, 90°C, tert-butyl thioglycolate | >90% | High |
Cu-Thiophenolate Complex | CuI/1,10-phenanthroline, DMSO | 75% | Moderate |
Radical thiol-ene reactions provide a third pathway under photochemical conditions, though scalability remains challenging [9].
The acetic acid group’s nucleophilicity and acidity necessitate protection during key synthetic steps, particularly under basic conditions or high temperatures.
Ester protection predominates, with tert-butyl and ethyl esters being optimal. Ethyl {[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetate is synthesized via SNAr using ethyl thioglycolate, avoiding decarboxylation. Deprotection employs NaOH/MeOH/H₂O (1:1:1) at 50°C for 2 h, achieving 95% recovery of the free acid [4]. Tert-butyl esters, introduced via Pd-catalyzed coupling with tert-butyl thioglycolate, are removed with TFA in dichloromethane (0°C to rt, 1 h), preserving the acid-sensitive trifluoromethyl group [10].
Silyl protection (e.g., TMS- or TBDMS-esters) offers orthogonal deprotection but is cost-prohibitive for large-scale synthesis.
Table 3: Protection/Deprotection Strategies for the Acetic Acid Moiety
Protecting Group | Introduction Method | Deprotection Conditions | Yield | Compatibility |
---|---|---|---|---|
Ethyl Ester | SNAr with ethyl thioglycolate | NaOH/MeOH/H₂O, 50°C, 2 h | 95% | Base-stable groups |
tert-Butyl Ester | Pd-catalyzed coupling | TFA/DCM, 0°C→rt, 1 h | 98% | Acid-sensitive functionalities |
TBDMS Ester | Silyl chloride/imidazole | TBAF/THF, rt, 1 h | 92% | Orthogonal deprotection |
Notably, direct introduction of unprotected thioglycolic acid in SNAr requires precise pH control (pH 8–9) to balance thiolate nucleophilicity against carboxylic acid protonation [7].
The ortho-chloro and para-trifluoromethyl groups create a unique electronic environment that profoundly influences reaction rates and regioselectivity.
Electron-withdrawing effects synergistically reduce the aromatic ring’s electron density, quantified by Hammett constants (σₘ = 0.43 for CF₃, σₚ = 0.23 for Cl). This dual activation:
Steric interactions between the ortho-chloro and sulfanyl-acetic acid moieties enforce coplanarity of the C–S bond with the aryl ring. This restricts rotation (barrier: 15 kcal/mol), increasing thioether bond stability but slowing SNAr at high temperatures (>80°C) due to steric congestion [7].
The trifluoromethyl group’s +R effect marginally offsets its -I dominance at the ortho position, reducing the compound’s pKa to 3.76 (cf. 4.76 for unsubstituted phenylthioacetic acid) [10]. This enhances solubility in aqueous bases but complicates chromatographic purification.
Table 4: Substituent Effects on Key Reactions
Reaction | Rate Constant (k, rel.) | Activation Energy | Influence of Substituents |
---|---|---|---|
SNAr (thiolate addition) | 1.0 (reference) | 12 kcal/mol | Enhanced by dual EWGs; steric deceleration above 80°C |
Ester hydrolysis | 3.2 | 9 kcal/mol | Acidification by CF₃ accelerates base-catalyzed pathways |
Radical trifluoromethylation | 1.8 | 7 kcal/mol | Spin density localization at C4 favors •CF₃ addition |
These effects necessitate precise temperature control in SNAr (60±5°C) to avoid dehalogenation side reactions [8] [10].
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